molecular formula C9H12N2O B1436847 6-Cyclopentylpyrimidin-4-ol CAS No. 1159818-25-3

6-Cyclopentylpyrimidin-4-ol

Cat. No.: B1436847
CAS No.: 1159818-25-3
M. Wt: 164.2 g/mol
InChI Key: CCBGCVWONHQIHN-UHFFFAOYSA-N
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Description

6-Cyclopentylpyrimidin-4-ol is a chemical compound belonging to the pyrimidine class, characterized by a cyclopentyl substituent at the 6-position. Pyrimidine scaffolds are of significant interest in pharmaceutical and agrochemical research due to their wide range of biological activities. This compound serves as a versatile building block and key intermediate in organic synthesis, particularly in the development of more complex molecules. Research indicates that closely related cyclopentylpyrimidine structures are investigated as modulators of various biological targets. For instance, similar compounds have been explored as modulators of the Histamine H4 receptor and have been featured in patents for C-linked heterocycloalkyl substituted pyrimidines, suggesting potential applications in central nervous system diseases and neurodegenerative disorders . As such, this compound provides a valuable core structure for medicinal chemists working on structure-activity relationship (SAR) studies and drug discovery programs. The compound is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

4-cyclopentyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c12-9-5-8(10-6-11-9)7-3-1-2-4-7/h5-7H,1-4H2,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCBGCVWONHQIHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=CC(=O)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401302833
Record name 6-Cyclopentyl-4(3H)-pyrimidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401302833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159818-25-3
Record name 6-Cyclopentyl-4(3H)-pyrimidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1159818-25-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Cyclopentyl-4(3H)-pyrimidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401302833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis from 2-Amino-6-cyclopentylpyrimidin-4-ol

A key synthetic route involves starting from 2-amino-6-cyclopentylpyrimidin-4-ol, which can be transformed into various derivatives including 4-chloro-6-cyclopentylpyrimidin-2-amine (a related compound), indicating the availability of this compound as a precursor or intermediate.

  • Reaction conditions : Treatment with tetraethylammonium chloride, N,N-dimethylaniline, and phosphorus oxychloride in acetonitrile at 110 °C for 20 minutes.
  • Outcome : This process yields 2-amino-4-chloro-6-cyclopentylpyrimidine, which suggests that the initial this compound can be accessed or derived from similar intermediates.

This method highlights the use of chlorination agents and nucleophilic substitution to manipulate the pyrimidine ring.

Palladium-Catalyzed Coupling Reactions

Another approach involves palladium-catalyzed coupling reactions to install functional groups onto the pyrimidine ring, which can be adapted for the synthesis of this compound derivatives.

  • Example : Use of palladium dichloride with triethylamine in 1-methyl-pyrrolidin-2-one at 75 °C under inert atmosphere for 6 hours to prepare cyclopentyl-substituted pyrimidine derivatives.
  • Yields : Reported yields for related coupling reactions are in the range of 81% to 85%, indicating efficient conversion.

These coupling reactions are often followed by further functional group transformations, such as amination or hydroxylation, to yield the desired pyrimidin-4-ol structure.

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Reaction Time Temperature Yield (%) Notes
Chlorination of 2-amino-6-cyclopentylpyrimidin-4-ol Tetraethylammonium chloride, N,N-dimethylaniline, POCl3, acetonitrile 20 min 110 °C Not specified Produces 2-amino-4-chloro-6-cyclopentylpyrimidine
Palladium-catalyzed coupling PdCl2, triethylamine, 1-methyl-pyrrolidin-2-one, inert atmosphere 6 h 75 °C 81–85 Efficient installation of cyclopentyl substituent
Nucleophilic substitution on halogenated pyrimidines K2CO3, NaOH, dichloromethane, xylene, mixed solvents 0.5 h to 16 h 60–140 °C Up to 85 High yield substitution of cyclopentylamino group

Research Findings and Optimization Notes

  • The chlorination route using phosphorus oxychloride is rapid but requires careful control of temperature and stoichiometry to avoid over-chlorination or side reactions.
  • Palladium-catalyzed coupling offers versatility for introducing cyclopentyl groups with high yields and is compatible with various functional groups.
  • Nucleophilic substitution reactions on halogenated pyrimidines provide a robust method for cyclopentyl group installation, with solvent and temperature optimization critical to maximize yield and purity.
  • Purification typically involves standard organic workup procedures including extraction, washing, drying, and sometimes chromatographic purification to obtain analytically pure this compound or its intermediates.

Chemical Reactions Analysis

Types of Reactions

6-Cyclopentylpyrimidin-4-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted pyrimidine derivatives .

Scientific Research Applications

Chemical Research Applications

Building Block for Synthesis
6-Cyclopentylpyrimidin-4-ol serves as a versatile building block in the synthesis of more complex heterocyclic compounds. Its structure allows for various chemical modifications, making it valuable in the development of novel materials and pharmaceuticals. The compound can undergo reactions such as oxidation, reduction, and substitution, leading to a variety of derivatives that can be tailored for specific applications.

Synthetic Routes
The common synthetic route involves the cyclization of cyclopentanone with guanidine under basic conditions. This method can be optimized for large-scale production using continuous flow reactors to enhance yield and purity.

Biological Research Applications

Antimicrobial and Antiviral Properties
Research indicates that this compound exhibits potential antimicrobial and antiviral activities. Studies have shown that derivatives of this compound can inhibit the growth of various pathogens, making it a candidate for developing new antimicrobial agents. Additionally, its mechanism of action involves binding to specific enzymes or receptors, modulating their activity and influencing cellular pathways .

Therapeutic Potential
Ongoing research is exploring the therapeutic potential of this compound in treating diseases such as cancer and viral infections. Its ability to inhibit certain enzymes involved in inflammatory pathways suggests its use as an anti-inflammatory agent .

Case Studies

  • Antiviral Activity Study
    A study investigated the antiviral effects of compounds related to this compound against RNA viruses. The results showed significant inhibition of viral replication, highlighting its potential as a broad-spectrum antiviral agent .
  • Antimicrobial Efficacy
    Another study focused on the antimicrobial properties of this compound derivatives. The findings demonstrated effective inhibition against multidrug-resistant bacterial strains, suggesting its utility in combating antibiotic resistance .

Mechanism of Action

The mechanism of action of 6-Cyclopentylpyrimidin-4-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Derivatives

The following table summarizes key structural analogs of 6-Cyclopentylpyrimidin-4-ol, highlighting substituent variations and their implications:

Compound Name Substituents (Positions) Key Properties/Activities References
This compound 6-Cyclopentyl, 4-OH Hydrophobic bulk (cyclopentyl), H-bonding (OH) N/A
6-(tert-Butyl)pyrimidin-4-ol 6-tert-Butyl, 4-OH High steric hindrance, potential low solubility
2-Cyclopropyl-6-vinylpyrimidin-4-ol 2-Cyclopropyl, 6-vinyl, 4-OH Reactive vinyl group, moderate steric effects
6-Amino-2-methoxypyrimidin-4-ol 6-NH₂, 2-OCH₃, 4-OH Enhanced solubility (H-bonding from NH₂/OCH₃)
6-Methyl-2-(methylthio)pyrimidin-4-ol 6-CH₃, 2-SCH₃, 4-OH Electron-rich (SCH₃), potential thioether reactivity
6-(Chloromethyl)-2-phenylpyrimidin-4-ol 6-CH₂Cl, 2-Ph, 4-OH Electrophilic CH₂Cl, aromatic π interactions (Ph)
2-Chloro-6-methylpyrimidine-4-carboxylic acid 2-Cl, 6-CH₃, 4-COOH Acidic (COOH), polar, potential metal coordination

Substituent Effects on Physicochemical Properties

  • Hydrophobicity : The cyclopentyl group in this compound contributes to significant hydrophobicity, similar to the tert-butyl group in 6-(tert-Butyl)pyrimidin-4-ol . Both substituents may enhance membrane permeability but reduce aqueous solubility.
  • Solubility: Amino (NH₂) and methoxy (OCH₃) groups in 6-Amino-2-methoxypyrimidin-4-ol improve solubility via hydrogen bonding, contrasting with the hydrophobic cyclopentyl group .

Biological Activity

6-Cyclopentylpyrimidin-4-ol is a compound of interest due to its potential biological activities, particularly in the fields of antiviral and anticancer research. This article reviews its biological activity based on various studies, highlighting its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a pyrimidine ring with a cyclopentyl group at the 6-position and a hydroxyl group at the 4-position. This unique structure contributes to its interaction with biological targets.

Table 1: Antiviral Activity of Pyrimidine Derivatives

CompoundTarget VirusIC50 (µM)Mechanism
6′-FluoroaristeromycinMERS-CoV0.37Inhibition of SAH hydrolase
This compoundTBDTBDTBD

Anticancer Activity

This compound has been evaluated for its anticancer properties. In vitro studies have demonstrated that similar pyrimidine derivatives exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and cell cycle arrest.

Case Study: Inhibition of Cancer Cell Proliferation

A study investigating the effects of pyrimidine derivatives on cancer cell lines such as HepG2 and MCF7 reported that these compounds could significantly reduce cell viability.

Table 2: Cytotoxicity of Pyrimidine Derivatives

Cell LineCompoundIC50 (µM)Effect
HepG2This compoundTBDApoptosis induction
MCF7Similar Derivative8.26Cell cycle arrest

The mechanisms by which this compound exerts its biological effects may involve several pathways:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit enzymes critical for cancer cell proliferation.
  • Induction of Apoptosis : Studies indicate that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : Pyrimidine derivatives have been observed to cause cell cycle arrest at specific phases, which is crucial for halting tumor growth.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. SAR studies suggest that variations in substituents on the pyrimidine ring significantly affect potency and selectivity towards specific biological targets.

Key Findings:

  • Cyclopentyl Group : The presence of the cyclopentyl group enhances lipophilicity, potentially improving cellular uptake.
  • Hydroxyl Group : The hydroxyl group at the 4-position may play a role in hydrogen bonding interactions with target proteins, enhancing binding affinity.

Q & A

Q. What are the established synthetic routes for 6-Cyclopentylpyrimidin-4-ol, and how do reaction conditions influence yield and purity?

Q. What analytical techniques are most effective for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the cyclopentyl substituent’s position and pyrimidine ring structure. For example, ¹H NMR of 1-(4-Chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-ol shows distinct aromatic proton shifts at δ 8.2–8.5 ppm . High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ = 207.1002 for C₉H₁₁N₂O). Infrared (IR) spectroscopy identifies hydroxyl (3200–3400 cm⁻¹) and pyrimidine ring (1600–1650 cm⁻¹) stretches .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

  • Methodological Answer : Contradictions often arise from variations in assay conditions (e.g., cell lines, solvent concentrations). To address this:

Standardize Protocols : Use validated cell lines (e.g., HEK293 for kinase assays) and control solvents (DMSO ≤ 0.1% v/v) .

Dose-Response Analysis : Perform IC₅₀ determinations across multiple concentrations to account for non-linear effects .

Meta-Analysis : Compare data across studies using tools like Prism or R to identify outliers or confounding variables (e.g., impurity interference) .

Q. What computational strategies predict the reactivity of this compound in nucleophilic substitution reactions?

Q. How should researchers design experiments to evaluate the stability of this compound under varying pH conditions?

  • Methodological Answer : Conduct accelerated stability studies:

Prepare buffered solutions (pH 1–13 using HCl/NaOH).

Incubate the compound at 37°C for 24–72 hours.

Monitor degradation via HPLC (C18 column, 254 nm UV detection). For pyrimidine derivatives, acidic conditions (pH < 3) often hydrolyze the hydroxyl group, while alkaline conditions (pH > 10) promote ring-opening .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods for weighing and reactions to avoid inhalation .
  • Waste Disposal : Collect organic waste separately and neutralize acidic byproducts before disposal .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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